molecular formula C24H29FO6 B119094 Decoderm CAS No. 1255-35-2

Decoderm

Cat. No. B119094
CAS RN: 1255-35-2
M. Wt: 432.5 g/mol
InChI Key: DEFOZIFYUBUHHU-IYQKUMFPSA-N
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Description

Decoderm is a topical cream that is a broad-spectrum antimycotic. It offers high antifungal activity against dermatophytes, yeasts, and other phyco-Asco and Adelomycetes, with potent antibacterial activity against Gram-positive bacilli and cocci . The active ingredient in Decoderm is a synthetic imidazole anti-fungal agent with a broad spectrum of activity against pathogenic fungi (including yeast and dermatophytes) and gram-positive bacteria (Staphylococcus and Streptococcus spp) .


Molecular Structure Analysis

The molecular formula of the active ingredient in Decoderm, Miconazole, is C18H14Cl4N2O . The average weight is 416.129 and the monoisotopic weight is 413.986023908 .

Scientific Research Applications

Neural Decoding and Speech Synthesis

Decoderm's application in neural decoding is exemplified by research in speech synthesis. Anumanchipalli, Chartier, and Chang (2018) designed a neural decoder leveraging cortical activity for generating fluent and intelligible speech. This advancement holds transformative potential for individuals with neurological impairments affecting communication (Anumanchipalli, Chartier, & Chang, 2018).

Brain Activity in Visual Perception

In visual neuroscience, Naselaris et al. (2009) demonstrated the use of a Bayesian decoder for reconstructing natural images from brain activity. This research bridges the gap between neural signals and visual perception, enhancing our understanding of how the brain processes visual information (Naselaris et al., 2009).

Modeling Large-Scale Facilities

Decoderm has applications in modeling complex systems, as shown by Zhu et al. (2021). They used an encoder-decoder neural network model to simulate the longitudinal phase-space of electron beams, demonstrating the potential of data-driven approaches in physical sciences (Zhu et al., 2021).

Genetic Decoders in Synthetic Biology

Guinn and Bleris (2014) explored the application of decoders in synthetic biology, creating a synthetic gene network that operates as a biological decoder in human cells. This innovation paves the way for advanced genetic engineering and cellular function manipulation (Guinn & Bleris, 2014).

Decoding Motor Commands in BCIs

In the field of brain-computer interfaces (BCIs), Kim, Biessmann, and Lee (2015) focused on decoding motor commands from EEG signals. This research is crucial for the development of BCIs for neurorehabilitation and prosthetic control (Kim, Biessmann, & Lee, 2015).

Deep Learning in Brain Activity Decoding

Zhang, Tetrel, Thirion, and Bellec (2020) utilized deep learning for decoding human cognitive states from brain activity. Their approach demonstrates the potential of AI in understanding complex neural processes (Zhang, Tetrel, Thirion, & Bellec, 2020).

Cryptography in Movement Decoding

Dyer et al. (2017) presented a cryptography-based approach for decoding movements from neural activity. This novel method broadens the scope of brain decoding applications in various fields (Dyer et al., 2017).

Safety And Hazards

Decoderm is typically applied topically and is minimally absorbed into the systemic circulation following application. The majority of patient reactions are limited to hypersensitivity and cases of anaphylaxis . Patients using intravaginal miconazole products are advised not to rely on contraceptives to prevent pregnancy and sexually transmitted infections, as well as not to use tampons concurrently .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFOZIFYUBUHHU-IYQKUMFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluprednidene acetate

CAS RN

1255-35-2
Record name Fluprednidene acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluprednidene acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprednidene acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPREDNIDENE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE65DV564S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
L Marquis, CK Jagavkar - Indian Journal of Dermatology, Venereology and …, 1976 - ijdvl.com
In an open clinical tral using Decoderm cream, 55 patients suffering from eczematous diseases and other corticosteroid responsive dermatoses were studied. The cream was applied …
Number of citations: 5 ijdvl.com
L Marquis, CK Jagavkar - Indian Journal of Dermatology …, 1979 - europepmc.org
… 1% fluprednylidene -21 acetate (Decoderm) cream was compared to betamethasone and … Fluprednylindine-21 acetate (Decoderm) cream represents an important addition to the …
Number of citations: 5 europepmc.org
HJ Schuppener - Zeitschrift fur Haut-und Geschlechtskrankheiten, 1969 - europepmc.org
[External treatment of dermatoses (experiences with Decoderm in dermatologic practice)] - Abstract - Europe PMC … [External treatment of dermatoses (experiences with Decoderm in …
Number of citations: 2 europepmc.org
H Weitgasser - MMW, Munchener Medizinische Wochenschrift, 1976 - europepmc.org
[Clinical testing of Sali-Decoderm ointment]. - Abstract - Europe PMC … [Clinical testing of Sali-Decoderm ointment]. …
Number of citations: 2 europepmc.org
L Marquis, CK Jagavkar - Indian Journal of Dermatology, Venereology and …, 1977 - ijdvl.com
Plasma Cortisol Levels in Patients Treated Extensively with Fluprednylidene-21 Acetate Topical Cream (decoderm) - Indian Journal of Dermatology, Venereology and Leprology …
Number of citations: 3 ijdvl.com
M Abou‐Gabal - Mycoses, 1981 - Wiley Online Library
… Decoderm trivalent Creme ist heute eines der besten Hauttherapeutika mit intensiver Heilwir… Anwendungshinweise: Decoderm trivalent Creme ist besonders zur Anfangs- und …
Number of citations: 6 onlinelibrary.wiley.com
J Kunert, D Krajci - Mycoses, 1981 - Wiley Online Library
The authors examined by means of transmission electron microscopy the keratin degradation in human hair invaded by the dermatophyte Microsporum gypseum in vitro. Initial growth of …
Number of citations: 31 onlinelibrary.wiley.com
A Orenstein, J Haik, J Tamir, E Winkler… - Dermatologic …, 2000 - Wiley Online Library
… ALA‐Decoderm cream was applied to the lesions for 16 hours. Spectrofluorescence measurements of PP accumulation were carried out before, during, and 1 hour after photoirradiation …
Number of citations: 99 onlinelibrary.wiley.com
S Grund, G Rossi - Mycoses, 1981 - Wiley Online Library
… Decoderm trivalent Creme ist heute eines der besten Hauttherapeutika mil intensiver Heilwir… Wahrend de Schwangerschaft sol1 Decoderm trivalent Cremi nicht auf grof3en HauMachen …
Number of citations: 4 onlinelibrary.wiley.com
AA Botter, STM Nuijten - Mycoses, 1981 - Wiley Online Library
… Sali-Decoderm ist heute eines der besten Hauttherapeutika mit intensiver Heilwirkung bei … SaliDecoderm Tinktur ist ausschlierjlich zum aufierlichen Gebrauch bestimmt. Aufgrund des …
Number of citations: 12 onlinelibrary.wiley.com

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